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Introduction
The permanent middle cerebral artery occlusion (pMCAO) model is a widely utilized and

clinically relevant in vivo model for preclinical ischemic stroke research. This model mimics the

pathological conditions of human ischemic stroke where reperfusion of the occluded cerebral

artery does not occur, representing a significant portion of the clinical stroke population.[1][2]

By inducing a focal cerebral ischemia, the pMCAO model provides a robust platform for

investigating the pathophysiology of stroke, evaluating the efficacy and neuroprotective

potential of novel therapeutic agents, and studying the cellular and molecular mechanisms

underlying ischemic brain injury.

This document provides detailed application notes and protocols for establishing and utilizing

the pMCAO model in rodents, including surgical procedures, neurological deficit assessment,

and infarct volume quantification.

Key Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (pMCAO)
Surgical Procedure (Intraluminal Suture Method)
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This protocol describes the induction of focal cerebral ischemia by permanently occluding the

middle cerebral artery (MCA) using an intraluminal filament. This method is favored for its

minimal invasiveness compared to craniotomy-based models.[3][4]

Materials:

Anesthesia (e.g., isoflurane, ketamine/xylazine)

Heating pad with a rectal probe to maintain body temperature at 37°C ± 0.5°C

Surgical microscope

Sterile surgical instruments (scissors, forceps, micro-vessel clips)

6-0 silk sutures

Silicone-coated monofilament suture (size appropriate for the animal, e.g., 4-0 for rats, 7-0

for mice)

Laser Doppler Flowmeter (for monitoring cerebral blood flow)

Topical anesthetic (e.g., lidocaine gel)

Sterile saline

Procedure:

Animal Preparation: Anesthetize the animal and place it in a supine position on a heating pad

to maintain normothermia.[5]

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to

expose the right or left common carotid artery (CCA), external carotid artery (ECA), and

internal carotid artery (ICA).[3][4]

Vessel Isolation and Ligation:

Carefully separate the CCA from the vagus nerve.
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Distally ligate the ECA and any smaller branching vessels.[4]

Place a temporary ligature or micro-vessel clip on the CCA and the ICA to temporarily halt

blood flow.[3]

Filament Insertion:

Make a small incision in the ECA stump.

Introduce the silicone-coated tip of the monofilament suture into the ECA and advance it to

the bifurcation of the CCA.[6]

Remove the temporary clip on the ICA and advance the filament into the ICA until a slight

resistance is felt, indicating the occlusion of the origin of the MCA. The advancement

distance is typically 17-20 mm in rats and 9-11 mm in mice from the CCA bifurcation.[3]

A successful occlusion should result in a significant drop (≥70-80%) in cerebral blood flow

as monitored by Laser Doppler Flowmetry.[7]

Permanent Occlusion: Secure the filament in place with a suture around the ECA stump. The

filament is left in place permanently.

Wound Closure and Post-operative Care:

Close the neck incision with sutures.

Administer a local anesthetic to the wound site and provide subcutaneous saline for

hydration.[3]

Monitor the animal closely during recovery from anesthesia.

Sham Surgery Control: For sham-operated control animals, perform the same surgical

procedure, including vessel exposure and isolation, but do not insert the filament into the ICA.

[3]

Neurological Deficit Scoring
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Neurological function should be assessed at 24 hours post-pMCAO to determine the extent of

ischemic injury. A blinded assessment is crucial to avoid bias.

Bederson's Scoring System: A commonly used 5-point scale for rats:[8]

Score Observation

0 No observable neurological deficit.

1

Forelimb flexion: When the animal is lifted by

the tail, the contralateral forelimb consistently

flexes.

2
Circling: The animal circles towards the paretic

side when active.

3
Leaning: The animal leans or falls to the

contralateral side.

4 No spontaneous motor activity.

Garcia Neurological Score: A more comprehensive 18-point or 21-point scale can also be used

to assess various aspects of sensorimotor function.[9][10]

Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial

dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these

active enzymes, remains unstained (pale white).[11][12]

Materials:

2% TTC solution in phosphate-buffered saline (PBS)

Brain matrix slicer

4% paraformaldehyde (PFA) for fixation

Digital scanner or camera
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Procedure:

Brain Extraction: At 24 hours post-pMCAO, euthanize the animal and carefully extract the

brain.

Brain Slicing: Chill the brain briefly at -20°C for 5-10 minutes to firm the tissue. Then, place it

in a brain matrix and cut coronal slices of 2 mm thickness.[3][12]

TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in

the dark.[3]

Image Acquisition: After staining, rinse the slices in PBS and capture high-resolution images

of both sides of each slice.

Infarct Volume Calculation:

Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white

tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

To correct for edema, which can artificially inflate the infarct volume, the following formula

is commonly used: Corrected Infarct Volume (%) = [(Area of Contralateral Hemisphere -

(Area of Ipsilateral Hemisphere - Infarct Area)) / (2 x Area of Contralateral Hemisphere)] x

100[13]

The total infarct volume is the sum of the infarct areas of all slices multiplied by the slice

thickness.

Data Presentation
Quantitative data should be presented clearly for comparison.

Table 1: Neurological Deficit Scores at 24 hours post-pMCAO
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Treatment Group n
Neurological Score (Mean
± SD)

Sham 10 0.1 ± 0.2

Vehicle 15 2.8 ± 0.5

Treatment X (Dose 1) 15 1.9 ± 0.6*

Treatment X (Dose 2) 15 1.2 ± 0.4**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

Table 2: Infarct Volume at 24 hours post-pMCAO

Treatment Group n
Infarct Volume (% of
Hemisphere) (Mean ± SD)

Sham 10 0.5 ± 0.3

Vehicle 15 35.2 ± 4.1

Treatment X (Dose 1) 15 24.8 ± 3.5*

Treatment X (Dose 2) 15 18.5 ± 2.9**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
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Caption: Experimental workflow for the permanent middle cerebral artery occlusion (pMCAO)

model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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